molecular formula C13H16O4 B13533507 3-(tert-Butoxycarbonyl)-4-methylbenzoic acid CAS No. 1202551-77-6

3-(tert-Butoxycarbonyl)-4-methylbenzoic acid

Cat. No.: B13533507
CAS No.: 1202551-77-6
M. Wt: 236.26 g/mol
InChI Key: XTXGRXOLZQCTJY-UHFFFAOYSA-N
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Description

3-(tert-Butoxycarbonyl)-4-methylbenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a benzoic acid derivative. This compound is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile protecting group in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butoxycarbonyl)-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

4-methylbenzoic acid+Boc2O3-(tert-Butoxycarbonyl)-4-methylbenzoic acid\text{4-methylbenzoic acid} + \text{Boc2O} \rightarrow \text{this compound} 4-methylbenzoic acid+Boc2O→3-(tert-Butoxycarbonyl)-4-methylbenzoic acid

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products:

    Oxidation: 4-methylbenzoic acid derivatives.

    Reduction: 4-methylbenzyl alcohol derivatives.

    Substitution: 4-methylbenzoic acid with a free amino group.

Scientific Research Applications

3-(tert-Butoxycarbonyl)-4-methylbenzoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: The Boc group is used to protect amino groups during the synthesis of peptides, allowing for selective reactions at other functional groups.

    Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: It is used in the preparation of functionalized materials and polymers.

Mechanism of Action

The mechanism of action of 3-(tert-Butoxycarbonyl)-4-methylbenzoic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group under basic conditions and can be removed under acidic conditions. The deprotection mechanism involves the cleavage of the Boc group, facilitated by the formation of a carbocation intermediate, which is then stabilized by the release of carbon dioxide and isobutylene .

Comparison with Similar Compounds

  • 3-(tert-Butoxycarbonyl)amino-4-methylbenzoic acid
  • 4-(tert-Butoxycarbonyl)amino-3-methylbenzoic acid
  • N-tert-Butoxycarbonyl-4-methylbenzoic acid

Comparison: 3-(tert-Butoxycarbonyl)-4-methylbenzoic acid is unique due to the position of the Boc group on the benzoic acid ring, which can influence its reactivity and stability. Compared to other similar compounds, it offers specific advantages in terms of selective protection and deprotection of functional groups, making it a valuable reagent in synthetic organic chemistry .

Properties

CAS No.

1202551-77-6

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid

InChI

InChI=1S/C13H16O4/c1-8-5-6-9(11(14)15)7-10(8)12(16)17-13(2,3)4/h5-7H,1-4H3,(H,14,15)

InChI Key

XTXGRXOLZQCTJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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